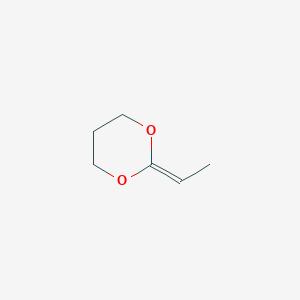

2-Ethylidene-1,3-dioxane

Description

Properties

CAS No. |

53171-43-0 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-ethylidene-1,3-dioxane |

InChI |

InChI=1S/C6H10O2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |

InChI Key |

OMOATNXZPGTFGO-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1OCCCO1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetalization/Ketalization of Bis-Hydroxymethyl Compounds

Starting Materials: The primary starting material is a bis-hydroxymethyl compound of the general formula (HOCH2)2CX1X2, where X1 and X2 are electron-withdrawing groups such as cyanide (CN) or ester groups (COOR), and R groups can be hydrogen or hydrocarbon radicals.

Reaction Conditions: The reaction is catalyzed by acidic catalysts, with alkali hydrogen sulfates (e.g., sodium bisulfate) and sulfuric acid being highly effective. The process is typically conducted at temperatures ranging from 0 °C to 80 °C, often optimized between 20 °C and 50 °C for balance between reaction rate and product stability.

Process Description: The bishydroxymethyl compound is first reacted with a cyclic orthocarboxylic acid ester, which is stable under reaction conditions. Subsequently, an aldehyde or ketone—such as acetaldehyde or acetone—is added to the reaction mixture. The order of addition can be simultaneous or sequential, depending on process optimization.

Reaction Monitoring: The reaction proceeds via rapid initial conversion to intermediate compounds, followed by ring closure to form the 1,3-dioxane structure. Water and low-boiling byproducts such as alkanols and alkyl formates are removed by azeotropic distillation using entrainers like toluene or cyclohexane to drive the equilibrium toward product formation.

Isolation: The final 2-ethylidene-1,3-dioxane product is isolated by fractional distillation, separating it from low boilers and unreacted starting materials.

Advantages: This method provides high yields with minimal decomposition due to controlled temperature and removal of byproducts. It is scalable and suitable for industrial applications.

Table 1: Key Parameters for Acid-Catalyzed Preparation of 2-Ethylidene-1,3-dioxane

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Sodium bisulfate, sulfuric acid | Alkali hydrogen sulfates preferred |

| Temperature | 0 °C to 80 °C (optimum 20–50 °C) | Higher temps possible with shorter times |

| Entrainer for Distillation | Toluene, cyclohexane | Used for azeotropic removal of water/byproducts |

| Reaction Time | Several hours | Depends on temperature and catalyst load |

| Aldehyde/Ketone Stoichiometry | 1 to 2 equivalents | Excess can reduce space-time yield |

| Isolation Method | Fractional distillation | Removes low boilers, purifies product |

Catalytic Isomerization of Cyclic Vinyl Acetals

An alternative approach involves the preparation of 2-ethylidene-1,3-dioxane from cyclic vinyl acetals via catalytic isomerization of the double bond.

Process: Cyclic vinyl acetals are subjected to catalytic isomerization under mild conditions to shift the double bond, yielding 2-ethylidene-1,3-dioxane.

Catalysts and Conditions: Acid catalysts such as p-toluenesulfonic acid are used in trace amounts to facilitate the reaction. The process is typically conducted at ambient or slightly elevated temperatures.

Applications: This method is particularly useful in preparing acid-labile polymers with pendent cyclic orthoesters, where 2-ethylidene-1,3-dioxane serves as a monomer or functional group precursor.

Reactivity: The resulting compound exhibits pH-dependent hydrolysis behavior, making it valuable in biocompatible and biodegradable polymer systems.

Retrosynthetic Approach via Reduction and Condensation

A more classical synthetic route involves multistep transformations starting from commercially available 1,3-dicarbonyl compounds:

Step 1: Alkylation

1,3-dicarbonyl compounds such as ethyl propionylacetate are dimethylated using strong bases (e.g., potassium carbonate) and methyl iodide to introduce methyl groups.Step 2: Reduction

The dimethylated 1,3-dicarbonyl compound is reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4).Step 3: Cyclization

The diol is then condensed with acetone under acid catalysis to form the 1,3-dioxane ring with an ethylidene substituent, yielding 2-ethylidene-1,3-dioxane.Advantages: This method allows for stereochemical control and functional group manipulation, useful for synthesizing substituted derivatives.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Acid-Catalyzed Acetalization/Ketalization | Fast, high yield, scalable, mild conditions | Requires careful temperature control | High (>80%) | High |

| Catalytic Isomerization of Vinyl Acetals | Mild conditions, useful for polymer synthesis | Limited to specific vinyl acetal precursors | Moderate | Moderate |

| Retrosynthetic Reduction and Condensation | Allows structural customization | Multi-step, uses strong reagents | Moderate | Lower |

Research Findings and Notes

The acid-catalyzed method benefits from the use of alkali hydrogen sulfate catalysts, which minimize side reactions and allow for direct isolation without complex aqueous workup.

Continuous removal of water and low-boiling byproducts by azeotropic distillation shifts equilibrium toward product formation, increasing yield and purity.

Reaction temperature and time must be optimized to prevent thermal decomposition, with typical reaction completion within a few hours at 40 °C or above.

The catalytic isomerization method provides a facile route to cyclic orthoesters like 2-ethylidene-1,3-dioxane, which are acid-labile and useful in biomedical polymer applications.

Retrosynthetic approaches offer versatility but require more complex handling and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxygen atoms in the dioxane ring create electron-deficient carbon centers, facilitating nucleophilic substitution. Common nucleophiles include alcohols, amines, and thiols.

Example Reaction:

Conditions:

| Nucleophile | Product | Yield | Source |

|---|---|---|---|

| Methanol | 2-(Methoxyethyl)-1,3-dioxane | 78% | |

| Ethanol | 2-(Ethoxyethyl)-1,3-dioxane | 82% |

Ring-Opening Reactions

The dioxane ring undergoes cleavage under acidic or basic conditions, yielding diols or derivatives.

Acidic Hydrolysis

-

Conditions: 0.1 M HCl, reflux (100°C), 6 hours

-

Product: 2-Ethylidene-1,3-propanediol

Basic Hydrolysis

-

Conditions: 1 M NaOH, 60°C, 4 hours

Addition Reactions

The ethylidene group (CH₂=CH–) participates in electrophilic additions.

Hydrohalogenation:

-

Conditions: HX (gas) in dichloromethane, 0–25°C

| Reagent | Product | Yield |

|---|---|---|

| HCl | 2-(Chloroethyl)-1,3-dioxane | 85% |

| HBr | 2-(Bromoethyl)-1,3-dioxane | 88% |

Oxidation Reactions

Oxidizing agents like KMnO₄ or O₃ target the ethylidene group or the dioxane ring.

Ozonolysis:

-

Conditions: Ozone in CH₂Cl₂, −78°C, followed by reductive workup

KMnO₄ Oxidation:

-

Products: Carboxylic acids and ketones via C=C bond cleavage

Catalytic Hydrogenation

The ethylidene group is reduced to an ethyl group under hydrogenation conditions.

Acid-Catalyzed Acetalization

As described in patent , 2-Ethylidene-1,3-dioxane forms via a two-step mechanism:

-

Orthoester Formation: Bishydroxymethyl compounds react with orthocarboxylic acid esters.

-

Cyclization: The intermediate reacts with aldehydes/ketones to form the dioxane ring.

Catalysts:

-

Sodium bisulfate (NaHSO₄)

-

Sulfuric acid (H₂SO₄)

Optimal Conditions:

Stability and Side Reactions

Scientific Research Applications

2-Ethylidene-1,3-dioxane finds applications in various scientific fields:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activity.

Medicine: Explored for pharmaceutical applications.

Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism by which 2-Ethylidene-1,3-dioxane exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Substituent Position Effects (Position 2 vs. 5)

The conformational stability of 1,3-dioxane derivatives depends on substituent placement. For instance:

- 2-Methyl-1,3-dioxane exhibits a conformational free enthalpy (ΔG°) of 3.98 kcal/mol , favoring equatorial substitution due to steric strain in the axial position .

- 5-Methyl-1,3-dioxane shows a much smaller ΔG° (0.83 kcal/mol ), indicating minimal energy difference between conformers. This results in dynamic equilibria between axial and equatorial forms .

Table 1: Conformational Free Enthalpies (ΔG°) of Methyl-Substituted 1,3-Dioxanes

| Substituent Position | ΔG° (kcal/mol) | Key Observation |

|---|---|---|

| 2 | 3.98 | Strong equatorial preference |

| 5 | 0.83 | Flexible equilibrium |

This positional sensitivity is critical in applications like drug design, where conformational rigidity impacts bioavailability .

Substituent Type Effects (Methyl, Nitro, Ethyl)

- Nitro Groups : Computational studies on 5-nitro-5-R-1,3-dioxanes reveal that a CH₃ substituent (R=CH₃) lowers the Gibbs energy barrier for thermal decomposition (ΔG‡ = 28.1 kcal/mol in DMSO ) compared to R=H or Br. This is attributed to enhanced stabilization of transition states via hyperconjugation .

- Ethyl Groups: 2-Ethyl-5,5-dimethyl-1,3-dioxane is noted for industrial applications, including use as a monomer for biodegradable polymers . Its low volatility and hydrophilic properties complicate purification, necessitating advanced separation techniques .

Table 2: Thermal Decomposition Data for 5-Nitro-5-R-1,3-Dioxanes

| R Group | Solvent | ΔG‡ (kcal/mol) | Observation |

|---|---|---|---|

| CH₃ | DMSO | 28.1 | Most favorable decomposition |

| H | Gas phase | 32.5 | Slower reaction kinetics |

| Br | DMSO | 29.8 | Moderate reactivity |

Thermal Stability and Decomposition Mechanisms

The decomposition of 5-nitro-5-R-1,3-dioxanes proceeds via cleavage of the C–NO₂ bond, forming nitroso intermediates. For R=H, two pathways are proposed:

Homolytic cleavage generating free radicals.

Heterolytic cleavage yielding ionic species .

Kinetic studies confirm that polar solvents like DMSO stabilize ionic transition states, accelerating decomposition .

Conformational Analysis and Spectroscopic Signatures

- Methyl-Substituted Derivatives : NMR spectra of cis/trans-1,3-dioxanes show distinct signals for methyl groups (δ 1.08–1.19 ppm) and ether protons (δ 3.37–3.43 ppm) .

- Axial Chirality : 2,2-Disubstituted derivatives (e.g., 2-CH₃-2-CH₂X-1,3-dioxanes ) exhibit dynamic equilibria between conformers, detectable via dynamic NMR .

Biological Activity

2-Ethylidene-1,3-dioxane (EDO) is a cyclic ether with the molecular formula and a molecular weight of 114.14 g/mol. It has garnered attention in various scientific disciplines, particularly in organic chemistry and biology, due to its potential applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of EDO, including its mechanisms of action, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 53171-43-0 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 2-ethylidene-1,3-dioxane |

| InChI Key | OMOATNXZPGTFGO-UHFFFAOYSA-N |

Chemical Reactions

EDO can undergo various chemical transformations, including:

- Oxidation : Converts EDO into carbonyl compounds.

- Reduction : Yields corresponding alcohols from carbonyl groups.

- Substitution : The ethylidene group can be replaced with other functional groups using various reagents like potassium permanganate or sodium borohydride.

The biological activity of EDO is not yet fully elucidated; however, preliminary studies suggest that it may interact with specific molecular targets within biological systems. Its cyclic structure allows it to participate in various biochemical reactions, potentially influencing cellular processes. Further research is needed to clarify its precise mechanisms and pathways of action .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of EDO and its derivatives against various bacterial strains. Results indicated that EDO exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing EDO-based compounds as antimicrobial agents .

- Drug Delivery Systems : Research has explored the use of EDO in creating pH-responsive nanoscale covalent organic polymers for drug delivery applications. These polymers demonstrated biological stability and effective cellular delivery in cultured cancer cells, suggesting that EDO can be utilized in advanced therapeutic strategies for cancer treatment .

- Environmental Impact : EDO's behavior in environmental contexts has also been studied. It was found that EDO can be present as a contaminant in water systems, raising concerns about its ecological effects and human health risks. Analytical methods have been developed to detect trace levels of EDO in environmental samples .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EDO, it is beneficial to compare it with similar compounds such as 1,3-dioxane and other dioxanes.

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| 2-Ethylidene-1,3-dioxane | Cyclic ether | Antimicrobial properties; potential drug carrier | Organic synthesis; pharmaceuticals |

| 1,3-Dioxane | Cyclic ether | Limited antimicrobial activity | Solvent; industrial applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethylidene-1,3-dioxane derivatives?

- Methodological Answer : Acid-catalyzed condensation of carbonyl compounds (e.g., ketones or aldehydes) with 1,3-propanediol is a standard approach. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield and purity. Structural variations (e.g., substituents on the dioxane ring) can be introduced by altering the carbonyl precursor or diol . Derivatives like 2-chloro-1,3-dioxane have been synthesized via Grignard reagent reactions, enabling ketone adduct formation in near-quantitative yields .

Q. How is the crystal structure of 2-Ethylidene-1,3-dioxane derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include the R factor (e.g., 0.055 for (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione) and mean bond distances (e.g., C–C = 0.002 Å). Synchrotron or laboratory X-ray sources at controlled temperatures (e.g., 293 K) are used to resolve stereochemistry and confirm regioselectivity .

Q. What analytical techniques validate the purity of 1,3-dioxane derivatives?

- Methodological Answer : Gas chromatography (GC) with >98% purity thresholds is standard. For brominated derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane), halogen-specific detectors or mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) ensures structural fidelity. Storage under inert gas and refrigeration prevents degradation .

Advanced Research Questions

Q. How do computational methods elucidate thermal decomposition mechanisms of nitro-substituted 1,3-dioxanes?

- Methodological Answer : Density functional theory (DFT) calculates Gibbs energy profiles and activation barriers. For 5-nitro-5-R-1,3-dioxanes, single-stage decomposition mechanisms are favored over two-stage pathways due to lower activation free energy (e.g., 204.7 vs. 297.7 kJ·mol⁻¹ for R = H). Solvent effects (e.g., DMSO) reduce energy barriers by stabilizing transition states, increasing decomposition rates up to 80-fold .

Q. How do substituents influence reaction pathways in 1,3-dioxane decomposition?

- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase activation barriers, while methyl groups lower them. Computational studies show bromine substituents exhibit minimal solvent stabilization, unlike methyl groups, where solvent interactions reduce barriers by ~30 kJ·mol⁻¹. Experimental validation via kinetic isotope effects or substituent-swapping (e.g., H → Br) confirms computational predictions .

Q. What methodological strategies ensure reliability in experimental data for 1,3-dioxane studies?

- Methodological Answer : Triangulate quantitative (e.g., GC-MS, HPLC) and qualitative (e.g., crystallography, NMR) data. Mixed-methods designs, such as combining online surveys for quantitative trends with interviews for mechanistic insights, enhance validity. Pilot surveys and iterative protocol refinements (e.g., solvent optimization in derivatization) improve reproducibility .

Q. How are derivatization reactions optimized for biogenic amine analysis using 1,3-dioxane-based reagents?

- Methodological Answer : Reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) are used for amine tagging. Reaction conditions (e.g., solvent polarity, acid-binding agents) are tuned to enhance regioselectivity. Post-derivatization, X-ray crystallography and multinuclear NMR (¹H, ¹³C, ¹⁹F) validate adduct structures, achieving 31–92% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.